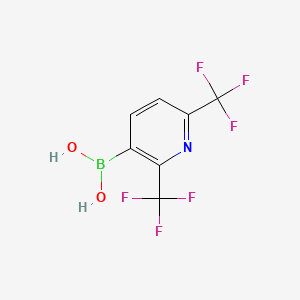
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with two trifluoromethyl groups at the 2 and 6 positions and a boronic acid group at the 3 position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, due to its unique electronic properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid typically involves halogen-metal exchange followed by borylation. One common method includes the use of a halogenated precursor, such as 2,6-dibromo-3-(trifluoromethyl)pyridine, which undergoes lithium-halogen exchange with n-butyllithium, followed by reaction with a boron source like trimethyl borate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the trifluoromethyl groups
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols/Ketones: From oxidation of the boronic acid group.
Substituted Pyridines: From nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,6-Bis(benzyloxy)pyridin-3-yl)boronic acid: Similar structure but with benzyloxy groups instead of trifluoromethyl groups.
3-Pyridinylboronic acid: Lacks the trifluoromethyl groups, making it less electron-withdrawing and reactive.
Uniqueness
(2,6-Bis(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of trifluoromethyl groups, which enhance its electron-withdrawing properties and reactivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C7H4BF6NO2 |
|---|---|
Molekulargewicht |
258.92 g/mol |
IUPAC-Name |
[2,6-bis(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C7H4BF6NO2/c9-6(10,11)4-2-1-3(8(16)17)5(15-4)7(12,13)14/h1-2,16-17H |
InChI-Schlüssel |
DEAHPPZTBIHZRQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(N=C(C=C1)C(F)(F)F)C(F)(F)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


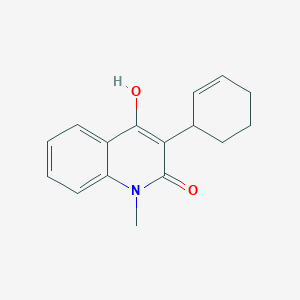

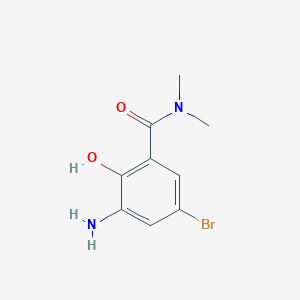


![3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one](/img/structure/B11858654.png)
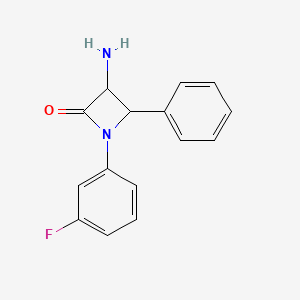
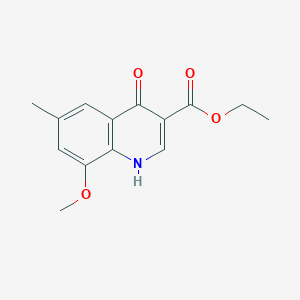

![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)
![6-Methoxy-2,3,9-trimethyl-2H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B11858711.png)

